molecular formula C10H16 B6264894 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene CAS No. 905822-22-2

4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

Cat. No.: B6264894
CAS No.: 905822-22-2
M. Wt: 136.2
InChI Key:
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Description

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in the essential oils of various plants, such as rosemary, cedarwood, and pine. This compound is known for its distinctive structure, which includes a bicyclo[4.1.0]heptane ring system with three methyl groups attached at positions 4 and 7.

Mechanism of Action

Target of Action

The primary targets of 4,7,7-Trimethylbicyclo[41It is known that this compound is a natural bicyclic monoterpene . Monoterpenes are often involved in the interaction with various biological targets, including proteins and enzymes, and can influence cellular processes .

Mode of Action

The specific mode of action of 4,7,7-Trimethylbicyclo[41As a monoterpene, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

The exact biochemical pathways affected by 4,7,7-Trimethylbicyclo[41Monoterpenes are known to participate in various biochemical pathways, often related to cellular signaling, metabolism, and defense mechanisms .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4,7,7-Trimethylbicyclo[41Monoterpenes are generally known for their lipophilic nature, which allows them to easily cross biological membranes and achieve systemic distribution . Their metabolism often involves oxidation and conjugation reactions, and they are typically excreted in the urine .

Result of Action

The molecular and cellular effects of 4,7,7-Trimethylbicyclo[41Monoterpenes are often associated with various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the compound can be synthesized from 3-carene through a series of reactions, including isomerization and cyclization. The reaction conditions typically involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of essential oils from plants that naturally contain this compound. The essential oils are then subjected to fractional distillation to isolate and purify the desired compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are often employed.

Major Products Formed

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include various saturated hydrocarbons.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various chiral compounds.

    Biology: The compound is studied for its role in chemical communication among plants and insects.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene can be compared with other similar bicyclic monoterpenes, such as:

    3-Carene: Another bicyclic monoterpene with a similar structure but different functional groups.

    Camphene: A bicyclic monoterpene with a different ring system and functional groups.

    α-Pinene: A bicyclic monoterpene with a different ring system and functional groups.

The uniqueness of this compound lies in its specific ring structure and the presence of three methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

905822-22-2

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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